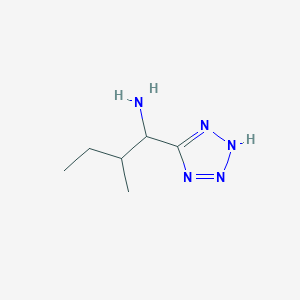

2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine

Description

Properties

Molecular Formula |

C6H13N5 |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

2-methyl-1-(2H-tetrazol-5-yl)butan-1-amine |

InChI |

InChI=1S/C6H13N5/c1-3-4(2)5(7)6-8-10-11-9-6/h4-5H,3,7H2,1-2H3,(H,8,9,10,11) |

InChI Key |

MBPGSKUSSWDBFL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C1=NNN=N1)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine involves several steps. One common method includes the reaction of 2-methylbutan-1-amine with sodium azide and triethyl orthoformate in glacial acetic acid . This reaction typically requires reflux conditions to proceed efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the tetrazole ring can be substituted with other functional groups using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the tetrazole ring.

Scientific Research Applications

Antimicrobial Activity

Tetrazole derivatives, including 2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine, have demonstrated significant antimicrobial properties. Research has shown that various tetrazole compounds exhibit activity against a range of bacteria and fungi. For example, a study indicated that certain tetrazole derivatives were effective against Staphylococcus aureus and Escherichia coli, with varying degrees of Minimum Inhibitory Concentration (MIC) values . The structural modifications in tetrazoles can enhance their antimicrobial potency, making them potential candidates for developing new antibiotics.

Anticancer Properties

Recent investigations into tetrazole compounds have revealed their potential as anticancer agents. For instance, some derivatives have shown significant cytotoxic effects against various cancer cell lines, including liver carcinoma (HepG2) and lung adenocarcinoma (A549) . The mechanism often involves the binding of these compounds to DNA, disrupting cellular processes and leading to apoptosis in cancer cells. The compound 2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine may be explored further for its anticancer properties due to its structural similarities with other active tetrazoles.

Antiviral Activity

The antiviral potential of tetrazoles has also been investigated, particularly in relation to HIV. Some studies have reported that specific derivatives exhibit inhibitory effects on HIV replication in vitro . The incorporation of the tetrazole moiety appears to enhance the bioactivity of these compounds, suggesting a promising avenue for developing new antiviral medications.

Herbicidal Properties

Tetrazole derivatives have been evaluated for their herbicidal activities. Compounds with the tetrazole ring structure can inhibit specific metabolic pathways in plants, leading to effective weed control without harming crops . Research indicates that certain substituted tetrazoles can selectively target weed species while being less toxic to desirable plants.

Coordination Chemistry

The unique structure of 2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine allows it to act as a ligand in coordination chemistry. Tetrazoles can form stable complexes with various metal ions, which are useful in catalysis and materials development . These metal-tetrazole complexes have applications in creating novel materials with enhanced properties.

Synthetic Pathways

The synthesis of 2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine typically involves multicomponent reactions that incorporate amines and azides under controlled conditions . Recent advancements in synthetic methodologies have improved yields and purity, facilitating further research into its applications.

Case Studies

Several case studies highlight the effectiveness of tetrazole compounds in various applications:

- A study demonstrated that a series of newly synthesized tetrazole derivatives exhibited potent antimicrobial activity against multidrug-resistant bacterial strains .

- Another investigation revealed that specific tetrazole-based compounds showed promising results as anti-HIV agents, outperforming traditional treatments in vitro .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to participate in hydrogen bonding and other interactions with biological molecules, which can influence its biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations

Branching Effects: The 2-methyl group in the target compound introduces steric hindrance compared to linear analogs like 1-(1H-tetrazol-5-yl)butan-1-amine .

Tetrazole Functionalization : Bulky substituents (e.g., tert-butyl groups in ) enhance steric shielding, altering reactivity and binding affinity. Conversely, nitro or aromatic groups (e.g., in ) increase electronic density, favoring applications in explosives or catalysis.

Hydrogen Bonding and Stability: Compounds like di(1H-tetrazol-5-yl)methanone oxime exhibit high thermal stability (decomposition at 288.7°C) due to extensive hydrogen-bonding networks. The target compound’s stability likely depends on similar interactions but may be moderated by its branched structure.

Physicochemical Properties

- Boiling Point : Linear analogs (e.g., ) show higher predicted boiling points (290.6°C) than branched derivatives due to increased surface area for van der Waals interactions.

- Density: Bis-tetrazole derivatives (e.g., ) achieve exceptional densities (1.91 g/cm³) via planar molecular packing, whereas mono-tetrazole amines (e.g., ) typically range between 1.1–1.3 g/cm³.

- Solubility : The hydrophilic tetrazole group enhances aqueous solubility, but hydrophobic substituents (e.g., tert-butyl in ) counterbalance this effect.

Biological Activity

2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine, a compound characterized by its tetrazole moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by recent research findings and case studies.

- Chemical Name : 2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine

- CAS Number : 31603-05-1

- Molecular Formula : C₆H₁₃N₅

- Molecular Weight : 155.21 g/mol .

Synthesis

The synthesis of 2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine typically involves a multicomponent reaction. Recent advancements in synthetic methodologies have utilized one-pot reactions to enhance yield and purity. For instance, a study highlighted the efficient synthesis of tetrazole derivatives using microwave-assisted techniques, yielding high purity and good yields (up to 99%) in shorter reaction times .

Anticancer Activity

Research indicates that compounds containing tetrazole rings exhibit significant cytotoxicity against various cancer cell lines. In particular, 2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine has been evaluated for its effects on MCF-7 breast cancer cells. The IC50 values for related tetrazole compounds suggest that structural modifications can enhance their anticancer properties. For example, compounds with cyclohexyl substituents showed improved activity compared to those with tert-butyl groups .

Table 1: Cytotoxic Activity of Tetrazole Derivatives Against MCF-7 Cells

| Compound | IC50 (µM) |

|---|---|

| 13f | 19.76 |

| 13b | 16.00 |

| 13d | 18.50 |

| 2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine | TBD |

Antimicrobial Activity

The antimicrobial properties of tetrazoles have also been investigated. In vitro studies demonstrated that several tetrazole derivatives exhibited antibacterial activity against strains such as Escherichia coli and Bacillus subtilis. The structure of the compound significantly influences its efficacy; symmetrical structures tend to show higher inhibitory action .

Table 2: Antimicrobial Activity of Tetrazole Compounds

| Compound | Target Bacteria | Activity |

|---|---|---|

| A | Bacillus cereus | Positive |

| B | Escherichia coli | Positive |

| C | Pseudomonas aeruginosa | Negative |

The mechanism by which tetrazole derivatives exert their biological effects is multifaceted. For anticancer activity, it is hypothesized that these compounds induce apoptosis through the modulation of various signaling pathways, including those involved in cell cycle regulation and apoptosis . Additionally, the presence of electron-donating groups in the structure has been linked to enhanced interaction with target proteins.

Case Studies

A recent study investigated the cytotoxic effects of a series of tetrazole derivatives on human cancer cell lines. Among these, the compound analogous to 2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine showed promising results in inhibiting cell proliferation and inducing apoptosis in vitro. The study utilized MTT assays to quantify cell viability and demonstrated that structural variations significantly impacted biological activity .

Q & A

Q. What are optimized synthetic routes for 2-methyl-1-(1H-tetrazol-5-yl)butan-1-amine?

The synthesis of tetrazole-containing amines often involves multi-step protocols. For example, analogous compounds like (S)-N,2-dimethyl-1-(1H-tetrazol-5-yl)propan-1-amine were synthesized via deprotection of tert-butyl carbamate intermediates under acidic conditions (HCl in dioxane) . Key considerations:

- Reagent selection : Use anhydrous solvents (e.g., THF, dioxane) to avoid side reactions.

- Temperature control : Maintain reaction temperatures between 0–25°C to prevent tetrazole ring decomposition.

- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) is effective for isolating polar tetrazole derivatives .

Q. How can contradictory solubility data be resolved during experimental design?

Discrepancies in solubility may arise from stereochemical variations or impurities. For instance, the (1S,2S)-isomer of 2-methyl-1-(1H-tetrazol-5-yl)butan-1-amine exhibits different physicochemical properties compared to racemic mixtures . Methodological steps:

- Characterization : Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and compare retention times with reference standards.

- Solubility testing : Use standardized buffers (PBS, pH 7.4) and report conditions (e.g., temperature, agitation).

- Control experiments : Synthesize enantiomerically pure samples to isolate stereochemical effects .

Q. What spectroscopic techniques are critical for structural validation?

- ¹H/¹³C NMR : Key for confirming substitution patterns. For example, tetrazole protons resonate at δ 8.5–9.5 ppm, while alkyl chain protons appear at δ 1.0–3.0 ppm .

- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ calculated for C₆H₁₂N₅: 154.11; observed: 154.08) .

- IR spectroscopy : Detect NH stretches (3200–3400 cm⁻¹) and tetrazole ring vibrations (1450–1550 cm⁻¹) .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s stability under varying storage conditions?

The (1S,2S)-isomer requires storage at –20°C for long-term stability, while racemic mixtures may degrade faster due to enantiomeric interconversion . Experimental validation:

Q. What computational approaches address challenges in modeling amine-tetrazole interactions?

The PCP-SAFT equation of state struggles with hydrogen-bond asymmetry in amines, as seen in butan-1-amine/pentan-2-one mixtures . Strategies:

Q. How can contradictory biological activity data be reconciled in structure-activity studies?

Variations in antimicrobial or receptor-binding assays may stem from:

- Impurity profiles : Residual solvents (e.g., dioxane) can inhibit enzyme activity. Validate via GC-MS.

- Assay conditions : Adjust pH (e.g., tetrazoles are protonated below pH 4.5, altering solubility) .

- Reference controls : Compare with structurally similar compounds like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine , which shows consistent logP-dependent activity trends .

Q. What methodologies enable the study of tetrazole ring reactivity in catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.